Synthesis and purification of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE
Synthesis and purification of METHACRYLOXYPROPYLTRIISOPROPOXYSILANE
An In-Depth Technical Guide to the Synthesis and Purification of Methacryloxypropyltriisopropoxysilane
Abstract
Methacryloxypropyltriisopropoxysilane is a versatile bifunctional organosilane that serves as a critical coupling agent and adhesion promoter in advanced materials science. Its unique molecular structure, featuring a polymerizable methacrylate group and hydrolyzable isopropoxysilyl groups, enables it to form durable covalent bonds between organic polymers and inorganic substrates. This guide provides a comprehensive, scientifically-grounded overview of the synthesis of methacryloxypropyltriisopropoxysilane via platinum-catalyzed hydrosilylation of allyl methacrylate with triisopropoxysilane. We will delve into the reaction mechanism, provide detailed experimental protocols for both synthesis and purification by vacuum distillation, and discuss key characterization techniques and critical safety considerations. This document is intended for researchers, chemists, and materials scientists engaged in the development and application of advanced composite materials, adhesives, and coatings.
Introduction: The Role of Bifunctional Silanes
Silane coupling agents are a class of organosilicon compounds that act as molecular bridges between inorganic materials (like glass, metals, and silica) and organic polymers.[1][2] Their general structure, R-SiX₃, consists of an organofunctional group (R) that is reactive towards an organic resin and hydrolyzable groups (X) that bond to the inorganic substrate.[1][3]
Methacryloxypropyltriisopropoxysilane (MPTS) belongs to this family. Its methacrylate group can readily participate in free-radical polymerization with a wide range of resins (e.g., acrylics, polyesters), while the triisopropoxysilyl moiety can hydrolyze to form silanols (Si-OH). These silanols then condense with hydroxyl groups on inorganic surfaces to form stable covalent siloxane bonds (Si-O-Substrate).[1] This dual reactivity makes it an indispensable component for enhancing mechanical strength, water resistance, and adhesion in fiberglass-reinforced composites, dental restoratives, coatings, and advanced adhesives.[2][4]
This guide focuses on the most common and industrially relevant method for its synthesis: the hydrosilylation reaction.
Synthesis via Platinum-Catalyzed Hydrosilylation
The core of the synthesis is the hydrosilylation reaction, which involves the addition of a silicon-hydride (Si-H) bond across an unsaturated carbon-carbon double bond.[5][6] This atom-efficient reaction is typically catalyzed by transition metal complexes, with platinum-based catalysts being the most effective and widely used in industry.[5]
Reaction Scheme:
The synthesis of methacryloxypropyltriisopropoxysilane is achieved by reacting allyl methacrylate with triisopropoxysilane in the presence of a platinum catalyst.
The Catalytic Mechanism: A Closer Look at the Chalk-Harrod Cycle
The platinum-catalyzed hydrosilylation process is generally understood to proceed via the Chalk-Harrod mechanism, first proposed in the 1960s.[7][8] This catalytic cycle provides a framework for understanding the key transformations at the platinum center.
The cycle involves four primary steps:
-
Oxidative Addition: The Si-H bond of triisopropoxysilane adds to the low-valent platinum(0) catalyst, forming a platinum(II) hydride-silyl complex.[6][7]
-
Olefin Coordination: The allyl double bond of the allyl methacrylate molecule coordinates to the platinum center.
-
Migratory Insertion: The coordinated alkene inserts into the platinum-hydride (Pt-H) bond. This is often the rate-determining step and establishes the regioselectivity of the addition, typically yielding the anti-Markovnikov product where the silicon atom attaches to the terminal carbon.[8]
-
Reductive Elimination: The final product, methacryloxypropyltriisopropoxysilane, is eliminated from the platinum center, regenerating the active platinum(0) catalyst to re-enter the cycle.[6][7]
Caption: Fig 1: The Chalk-Harrod mechanism for hydrosilylation.
Experimental Protocol: Synthesis
This protocol outlines a laboratory-scale synthesis. All operations should be performed in a well-ventilated fume hood.
Workflow Overview:
Caption: Fig 2: General workflow for the synthesis process.
Reagents & Equipment:
| Reagent/Equipment | Properties/Purpose |
| Triisopropoxysilane | Reactant |
| Allyl Methacrylate | Reactant, stabilized with MEHQ or similar |
| Karstedt's Catalyst | Platinum(0) catalyst, typically a solution in xylene |
| Phenothiazine | Polymerization inhibitor (for high temperatures) |
| Toluene | Anhydrous solvent (optional) |
| Three-neck round-bottom flask | Reaction vessel |
| Reflux condenser | Prevent loss of volatile components |
| Addition funnel | For controlled addition of triisopropoxysilane |
| Magnetic stirrer & heat plate | For mixing and heating |
| Thermometer | To monitor reaction temperature |
| Inert gas supply (N₂ or Ar) | To prevent side reactions with moisture and oxygen |
Step-by-Step Procedure:
-
Apparatus Setup: Assemble a dry three-neck flask equipped with a magnetic stirrer, reflux condenser, addition funnel, and a nitrogen inlet. Ensure the entire system is purged with nitrogen to maintain an inert atmosphere.
-
Charging the Reactor: Charge the flask with allyl methacrylate (1.0 eq) and a small amount of polymerization inhibitor such as phenothiazine (~100-200 ppm).
-
Catalyst Addition: Add the platinum catalyst (typically 5-15 ppm of Pt relative to the silane).[9]
-
Heating: Heat the stirred mixture to the target reaction temperature, generally between 60-80°C.
-
Silane Addition: Add the triisopropoxysilane (1.0-1.05 eq) dropwise from the addition funnel over 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the desired temperature.
-
Reaction: After the addition is complete, maintain the reaction mixture at the set temperature for an additional 2-4 hours, or until the reaction is complete.
-
Monitoring: The reaction progress can be monitored by FT-IR spectroscopy by observing the disappearance of the characteristic Si-H stretching band around 2150 cm⁻¹.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature. The resulting pale yellow liquid is the crude product.
Purification by Vacuum Distillation
The crude product contains the desired silane, residual catalyst, inhibitor, and potentially small amounts of unreacted starting materials or side products. Purification is essential to achieve the high purity required for most applications and is best accomplished by vacuum distillation. This technique lowers the boiling point of the compound, preventing thermal decomposition and polymerization of the methacrylate group at atmospheric pressure.[10]
Experimental Protocol: Purification
Equipment:
-
Distillation flask
-
Fractionating column (e.g., Vigreux)
-
Distillation head with thermometer
-
Condenser
-
Receiving flask(s)
-
Vacuum pump with a cold trap
-
Heating mantle
Step-by-Step Procedure:
-
Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease.
-
Inhibitor: Add a small amount of fresh polymerization inhibitor to the crude product in the distillation flask.
-
Evacuation: Gradually apply vacuum to the system. A cold trap (using liquid nitrogen or dry ice/acetone) should be placed between the apparatus and the pump to protect the pump from volatile compounds.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Fraction Collection:
-
Fore-run: Collect the initial, low-boiling fraction, which will contain any residual starting materials.
-
Main Fraction: Once the temperature at the distillation head stabilizes, switch to a clean receiving flask and collect the main product fraction at its characteristic boiling point under the specific vacuum level. For a similar compound, 3-methacryloxypropyltrimethoxysilane, the boiling point is 83°C at 0.4 mbar.[10]
-
Residue: Do not distill to dryness. Leave a small amount of residue in the distillation flask, which contains the catalyst and inhibitor.
-
-
Storage: The purified product should be stored in an opaque, tightly sealed container under an inert atmosphere and refrigerated to maximize shelf life.
Characterization and Quality Control
Confirming the identity and purity of the synthesized product is a critical final step.
| Technique | Expected Results for Methacryloxypropyltriisopropoxysilane |
| FT-IR | Disappearance of Si-H stretch (~2150 cm⁻¹) and C=C (allyl) stretch (~1645 cm⁻¹). Presence of C=O ester stretch (~1720 cm⁻¹), C=C methacrylate stretch (~1638 cm⁻¹), and strong Si-O-C stretches (~1100-1000 cm⁻¹).[4][11] |
| ¹H NMR | Signals corresponding to the methacrylate vinyl protons (~6.1 and 5.5 ppm), the methoxy protons on the silicon (~3.8 ppm for the isopropoxy CH), the propyl chain protons, and the methyl groups.[12][13] |
| GC | A single major peak indicating high purity (typically >98%). Used to quantify residual starting materials. |
Safety, Handling, and Storage
Working with organosilanes and platinum catalysts requires strict adherence to safety protocols.[14]
-
Chemical Hazards:
-
Triisopropoxysilane: Flammable liquid. Reacts with water/moisture to release flammable isopropanol.[14]
-
Allyl Methacrylate: Flammable liquid and vapor. Can cause skin and eye irritation and may cause an allergic skin reaction.
-
Platinum Catalysts: Potent sensitizers. Avoid inhalation and skin contact.
-
-
Process Hazards:
-
Exotherm: The hydrosilylation reaction can be exothermic. Controlled addition of the silane is crucial to prevent a runaway reaction.
-
Hydrogen Gas: Improper handling or side reactions of Si-H compounds can potentially evolve hydrogen gas, creating a fire or explosion risk in enclosed spaces.[14]
-
-
Personal Protective Equipment (PPE): Safety glasses with side shields or goggles, nitrile gloves, and a flame-retardant lab coat are mandatory.[15]
-
Engineering Controls: All operations must be conducted within a certified chemical fume hood to ensure adequate ventilation.[15]
-
Storage: Store the final product in a cool, dry, dark place away from moisture and sources of ignition.[16] Use of an inert atmosphere (nitrogen or argon) is recommended for long-term stability.
Conclusion
The synthesis of methacryloxypropyltriisopropoxysilane via platinum-catalyzed hydrosilylation is a robust and efficient method for producing this high-value silane coupling agent. A thorough understanding of the reaction mechanism, careful control of reaction parameters—particularly temperature and the prevention of premature polymerization—and proper purification by vacuum distillation are essential for obtaining a high-purity product. Adherence to stringent safety protocols is paramount throughout the process. When successfully synthesized and purified, this versatile molecule serves as a powerful tool for creating stronger, more durable, and higher-performing materials across a multitude of industries.
References
Sources
- 1. silicorex.com [silicorex.com]
- 2. METHACRYLOXYPROPYLTRIMETHOXYSILANE - Gelest, Inc. [gelest.com]
- 3. Overview and Production Process of Silane Coupling Agent [silicone-surfactant.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. qualitas1998.net [qualitas1998.net]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Platinum-Catalyzed Hydrosilylation in Polymer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. prepchem.com [prepchem.com]
- 10. prepchem.com [prepchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis, spectroscopic (FT-IR, FT-Raman, NMR & UV-Vis), reactive (ELF, LOL, Fukui), drug likeness and molecular docking insights on novel 4-[3-(3-methoxy-phenyl)-3-oxo-propenyl]-benzonitrile by experimental and computational methods - PMC [pmc.ncbi.nlm.nih.gov]
- 14. isere.gouv.fr [isere.gouv.fr]
- 15. enhs.uark.edu [enhs.uark.edu]
- 16. anysiliconerubber.com [anysiliconerubber.com]
